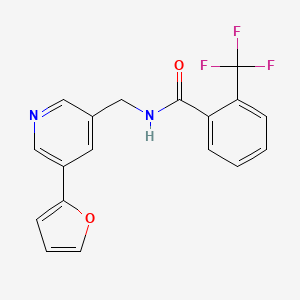

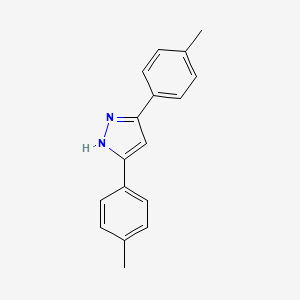

3,5-bis(4-methylphenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

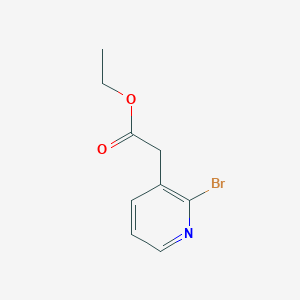

“3,5-bis(4-methylphenyl)-1H-pyrazole” is a chemical compound that is also known as NSC-632839 . It is a nonselective ubiquitin isopeptidase inhibitor .

Molecular Structure Analysis

The molecular structure of “3,5-bis(4-methylphenyl)-1H-pyrazole” is based on the pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The molecule also contains two 4-methylphenyl groups attached to the 3rd and 5th carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis

“3,5-bis(4-methylphenyl)-1H-pyrazole” is a solid compound that is soluble in DMSO to 10 mM (with warming) . It has a molecular weight of 339.86 and a molecular formula of C21H21NO.HCl .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A study focused on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its potential in nonlinear optical applications. The compound exhibited small energy gaps between frontier molecular orbitals, contributing to its nonlinear optical activity (Ö. Tamer et al., 2015).

Corrosion Inhibition

Bipyrazole compounds, closely related to 3,5-bis(4-methylphenyl)-1H-pyrazole, have shown effectiveness as corrosion inhibitors for metals like iron in acidic media. These compounds act as mixed-type inhibitors and are adsorbed on metal surfaces following the Langmuir adsorption isotherm model (A. Chetouani et al., 2005).

Antiproliferative Agents

Pyrazole derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. Some of these compounds showed significant cytotoxic effects, particularly against breast cancer and leukemic cells, by inducing apoptosis (H. Ananda et al., 2017).

Annular Tautomerism in Solid State

Research on NH-pyrazoles, including compounds similar to 3,5-bis(4-methylphenyl)-1H-pyrazole, revealed insights into their tautomerism in both solution and solid state, which is crucial for understanding their chemical behavior and potential applications (P. Cornago et al., 2009).

Lithium Ion Battery Electrolytes

Pyrazole derivatives have been explored for use in lithium ion batteries (LIBs). A study on methylated pyrazole derivative showed its potential in enhancing the performance of LIBs, demonstrating the importance of functional additives in high voltage applications (N. von Aspern et al., 2020).

Anti-Tumor Agents

Some pyrazole derivatives have been synthesized with a focus on their potential as anti-tumor agents. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising activities and suggesting their potential in cancer treatment (S. M. Gomha et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-bis(4-methylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOAURXSYJVQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(4-methylphenyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)

![5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2796876.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)

![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)